12-Pahsa

Vue d'ensemble

Description

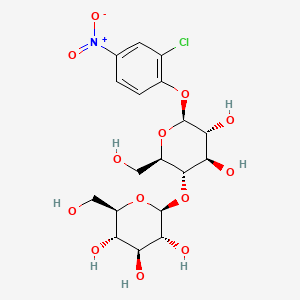

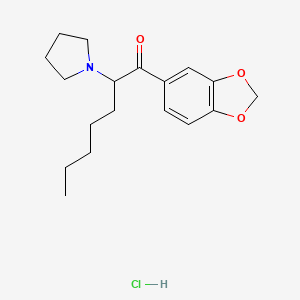

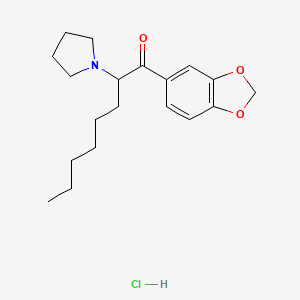

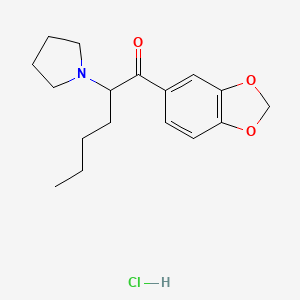

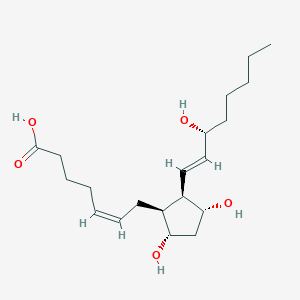

12-Pahsa, also known as 12-[ (1-oxohexadecyl)oxy]-octadecanoic acid, is a type of fatty acid ester of hydroxy fatty acids (FAHFA) with potential anti-diabetic and anti-inflammatory activities . It is a FAHFA in which palmitic acid is esterified at the 12th carbon of hydroxy stearic acid .

Synthesis Analysis

The synthesis of FAHFAs like 12-Pahsa is regulated by fasting and high-fat feeding . The synthesis of FAHFAs via carbohydrate-responsive element-binding protein–driven de novo lipogenesis depends on the adaptive antioxidant system .

Molecular Structure Analysis

The molecular formula of 12-Pahsa is C34H66O4 . It has a formal name of 12-[ (1-oxohexadecyl)oxy]-octadecanoic acid . The InChI code for 12-Pahsa is InChI=1S/C34H66O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34 (37)38-32 (28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33 (35)36/h32H,3-31H2,1-2H3, (H,35,36) .

Physical And Chemical Properties Analysis

The exact mass of 12-Pahsa is 538.50 and its molecular weight is 538.890 . The solubility of 12-Pahsa in DMF is 20 mg/ml, in DMSO is 15 mg/ml, and in Ethanol is 20 mg/ml .

Applications De Recherche Scientifique

Anti-Diabetic Effects

12-Pahsa, a type of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), has been identified as having potential anti-diabetic effects . It’s found in higher levels in adipose tissue of glucose-tolerant mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue .

Anti-Inflammatory Properties

In addition to its anti-diabetic properties, 12-Pahsa also exhibits anti-inflammatory effects . This makes it a potential candidate for research in the treatment of inflammatory diseases.

Metabolic Regulation

FAHFAs, including 12-Pahsa, are regulated by fasting and high-fat feeding . This suggests a role in metabolic regulation and could be a focus for research into metabolic disorders.

Lipid Biochemistry

As a lipid, 12-Pahsa contributes to our understanding of lipid biochemistry . Its structure and function can provide insights into lipid roles in biology, health, and disease.

Food and Nutrition

The presence of 12-Pahsa has been measured in various foods such as apple, broccoli, beef, chicken, egg yolk, and egg white . This suggests potential applications in food science and nutrition research.

Analytical Chemistry

The analysis of FAHFAs like 12-Pahsa is challenging due to the great number of possible regio-isomers and the low abundancies of FAHFAs in biological samples . Therefore, it has applications in the development of cutting-edge analytical methodologies, particularly in liquid chromatography–mass spectrometry (LC-MS) .

Safety and Hazards

Orientations Futures

The future directions of 12-Pahsa research could involve further investigation into its anti-diabetic and anti-inflammatory effects, its potential role in metabolic diseases, and its synthesis and degradation mechanisms . It would also be beneficial to study the effects of diet, BMI, and age on 12-Pahsa levels .

Mécanisme D'action

Target of Action

12-Pahsa, a member of the branched fatty acid esters of hydroxy fatty acids (FAHFAs) family, has been identified as an endogenous lipid with anti-diabetic and anti-inflammatory effects . The primary targets of 12-Pahsa are β cells in the pancreas and adipose tissue . In β cells, 12-Pahsa promotes survival and function . In adipose tissue, it regulates lipolysis .

Mode of Action

12-Pahsa interacts with its targets by signaling through G protein–coupled receptor 40 (GPR40) . This interaction enhances glucose-stimulated insulin secretion (GSIS) and insulin-stimulated glucose uptake . It also attenuates lipopolysaccharide (LPS)-induced chemokine and cytokine expression and secretion, and phagocytosis in immune cells .

Biochemical Pathways

The action of 12-Pahsa affects several biochemical pathways. It enhances GSIS and insulin-stimulated glucose transport, and suppresses hepatic glucose production . It also reduces adipose tissue inflammation .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Result of Action

The action of 12-Pahsa results in several molecular and cellular effects. It lowers ambient glycemia and improves glucose tolerance while stimulating GLP-1 and insulin secretion . It also reduces adipose tissue inflammation . In adipocytes, 12-Pahsa signals through GPR120 to enhance insulin-stimulated glucose uptake .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 12-Pahsa. For instance, 12-Pahsa levels are reduced in the serum and adipose tissue of insulin-resistant humans and high-fat diet (HFD)-fed mice . Restoring 12-Pahsa levels has high therapeutic potential to treat patients with type 2 diabetes .

Propriétés

IUPAC Name |

12-hexadecanoyloxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34(37)38-32(28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHBLSWAKHZVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101271510 | |

| Record name | 12-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(16:0/12-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

1997286-65-3 | |

| Record name | 12-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1997286-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAHFA(16:0/12-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B593205.png)

![N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride](/img/structure/B593216.png)